2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Description
2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a quinoline ring, and a pyridazine ring
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O4/c28-13-17-24(16-9-10-21-22(11-16)37-14-36-21)25-19(7-4-8-20(25)34)33(27(17)29)32-18-12-23(35)30-31-26(18)15-5-2-1-3-6-15/h1-3,5-6,9-12,24H,4,7-8,14,29H2,(H2,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHVJJBCPOHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2NC3=CC(=O)NN=C3C4=CC=CC=C4)N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting with the preparation of key intermediates. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . This is followed by a series of condensation and cyclization reactions to form the quinoline and pyridazine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of high-throughput synthesis and automated reaction platforms could potentially streamline its production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: It is used in studies to understand the mechanisms of cell cycle arrest and apoptosis.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is being explored for its potential to be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with microtubules, leading to the suppression of tubulin polymerization . This disruption of microtubule dynamics causes mitotic blockade and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target microtubules and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds exhibit antioxidant activity and have potential therapeutic applications.
Uniqueness
2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
